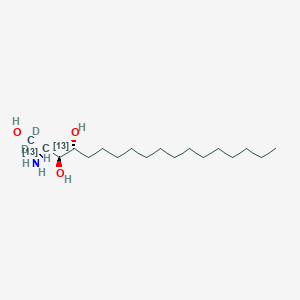

D-ribo-Phytosphingosine-13C2,d2

Description

Properties

IUPAC Name |

(2R,3S,4R)-2-amino-1,1-dideuterio(1,2-13C2)octadecane-1,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17-,18+/m1/s1/i15+1D2,16+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERBNCYCJBRYDG-OZKODUJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(C(CO)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([13C@H]([C@@H]([C@@H](CCCCCCCCCCCCCC)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50580529 | |

| Record name | (3S,4R)-2-Amino(1,2-~13~C_2_,1,1-~2~H_2_)octadecane-1,3,4-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50580529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

237757-10-7 | |

| Record name | (3S,4R)-2-Amino(1,2-~13~C_2_,1,1-~2~H_2_)octadecane-1,3,4-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50580529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

D-ribo-Phytosphingosine-13C2,d2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of D-ribo-Phytosphingosine-13C2,d2, a stable isotope-labeled sphingolipid crucial for advanced research in cellular biology and drug development. This document details its chemical and physical properties, biological significance, and application in sophisticated analytical techniques.

Introduction to this compound

This compound is an isotopically labeled form of D-ribo-phytosphingosine, a naturally occurring sphingoid base. The incorporation of two carbon-13 (¹³C) atoms and two deuterium (²H or d) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart. This allows for precise and accurate measurement of endogenous D-ribo-phytosphingosine levels in various biological matrices, overcoming challenges of sample loss during preparation and variations in instrument response.[1]

Physicochemical Properties

The fundamental properties of both unlabeled and the isotopically labeled D-ribo-phytosphingosine are summarized below for comparative analysis.

| Property | D-ribo-Phytosphingosine | This compound |

| Synonyms | (2S,3S,4R)-2-aminooctadecane-1,3,4-triol, 4-D-Hydroxysphinganine | - |

| Molecular Formula | C₁₈H₃₉NO₃ | C₁₆¹³C₂H₃₇D₂NO₃ |

| Molecular Weight | 317.5 g/mol [2] | Approx. 321.5 g/mol |

| CAS Number | 388566-94-7 | 237757-10-7[2] |

| Appearance | Powder | Solid |

| Storage Temperature | -20°C | -20°C |

| Solubility | DMF: 10 mg/ml, DMSO: 2 mg/ml, Ethanol: miscible[3] | Similar to unlabeled form |

Biological Significance of D-ribo-Phytosphingosine

D-ribo-phytosphingosine is a key bioactive lipid that plays a fundamental role in the structural integrity of cell membranes and participates in a variety of cellular signaling pathways.[4] It is found in a wide range of organisms, from yeast and plants to mammals.

Role in Yeast

In yeast, such as Saccharomyces cerevisiae, phytosphingosine is a crucial component of sphingolipids and a critical signaling molecule, particularly in response to heat stress.[4] It can be phosphorylated by the kinases Pkh1 and Pkh2, initiating a signaling cascade that influences endocytosis and cell wall integrity.[5][6]

Role in Mammalian Cells

In mammalian cells, phytosphingosine and its phosphorylated metabolite, phytosphingosine-1-phosphate (P1P), are involved in regulating cell growth, differentiation, and apoptosis.[7][8] P1P, similar to the well-studied sphingosine-1-phosphate (S1P), can act as an extracellular ligand for G protein-coupled receptors (GPCRs), thereby initiating intracellular signaling cascades that affect a wide array of cellular processes.[7][8]

Signaling Pathways

Phytosphingosine and its phosphorylated form are integral to complex signaling networks. The following diagrams illustrate key pathways in yeast and mammalian cells.

Pkh1/Pkh2 Signaling Pathway in Yeast

Caption: Pkh1/Pkh2 signaling pathway in yeast.

Phytosphingosine-1-Phosphate (P1P) Signaling in Mammalian Cells

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. D-ribo-phytosphingosine (C17 base) powder Avanti Lipids [sigmaaldrich.com]

- 5. embopress.org [embopress.org]

- 6. Pkh1 and Pkh2 Differentially Phosphorylate and Activate Ypk1 and Ykr2 and Define Protein Kinase Modules Required for Maintenance of Cell Wall Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Sphingosine-1-phosphate and its receptors: structure, signaling, and influence - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to D-ribo-Phytosphingosine-13C2,d2: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopically labeled sphingolipid, D-ribo-Phytosphingosine-13C2,d2. It details its chemical structure, physicochemical properties, and its role in biochemical pathways. Furthermore, this guide outlines relevant experimental protocols for its analysis and discusses its applications in research and drug development.

Chemical Structure and Properties

This compound is an isotopically labeled version of D-ribo-phytosphingosine, a bioactive sphingoid base. The labeling with two Carbon-13 (¹³C) atoms and two deuterium (d) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart.

The foundational molecule, D-ribo-phytosphingosine, is a key component of sphingolipids in various organisms, including yeast, plants, and mammals.[1] It consists of an 18-carbon aliphatic chain with amino and hydroxyl groups, playing crucial roles in cellular structure and signaling.[1][2]

Chemical Structure

The systematic IUPAC name for D-ribo-phytosphingosine is (2S,3S,4R)-2-aminooctadecane-1,3,4-triol.[3][4][5] The isotopic labels in this compound are typically introduced at specific positions in the molecule, though the exact location can vary depending on the synthesis method.

Physicochemical Properties

The physicochemical properties of this compound are largely comparable to its unlabeled form, with the primary difference being its molecular weight.

| Property | Value (D-ribo-Phytosphingosine) | Value (this compound) | Reference |

| Molecular Formula | C₁₈H₃₉NO₃ | C₁₆¹³C₂H₃₇D₂NO₃ | [3][4][6][7][8] |

| Molecular Weight | 317.51 g/mol | 321.5 g/mol | [3][4][6][8] |

| Appearance | White to off-white solid | No Data Available | [4] |

| Melting Point | 102 °C | No Data Available | [4] |

| Boiling Point | 483.7±40.0 °C (Predicted) | No Data Available | [4] |

| Solubility | Soluble in Ethanol (up to 2 mg/ml) | No Data Available | [4] |

| Storage Temperature | -20°C | -20°C | [4] |

| Stability | Stable for 1 year as supplied. Solutions in ethanol may be stored at -20°C for up to 1 month. | No Data Available | [4] |

Biological Significance and Signaling Pathways

Phytosphingosine and its phosphorylated derivative, phytosphingosine-1-phosphate (PHS1P), are bioactive molecules involved in various cellular processes.[9][10] They play roles in stress responses, cell differentiation, and apoptosis.[11] Understanding these pathways is crucial for elucidating disease mechanisms and identifying potential therapeutic targets.

Sphingolipid Metabolism

D-ribo-Phytosphingosine is a key intermediate in the sphingolipid metabolic pathway. This pathway begins with the condensation of serine and palmitoyl-CoA and leads to the formation of ceramides, which are central hubs in sphingolipid metabolism.[12][13]

Caption: Simplified overview of the de novo sphingolipid biosynthesis pathway.

Phytosphingosine Signaling

Phytosphingosine and its phosphorylated form are increasingly recognized as important signaling molecules. For instance, PHS1P has been shown to regulate genes involved in mitochondrial respiration in yeast.[9][10] In plants, phytosphingosine is involved in defense responses.[14] In mammalian skin, it influences keratinocyte differentiation and can inhibit inflammatory responses.[11]

Caption: General signaling pathway involving phytosphingosine and its phosphate.

Experimental Protocols

The use of isotopically labeled standards like this compound is central to accurate quantification in lipidomics studies, primarily employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Lipid Extraction

A common procedure for extracting sphingolipids from biological samples involves a single-phase or two-phase extraction method.

Protocol: Single-Phase Extraction for Sphingoid Bases

-

Homogenization: Homogenize the biological sample (e.g., cells, tissue) in an appropriate buffer.

-

Internal Standard Spiking: Add a known amount of this compound to the homogenate.

-

Solvent Addition: Add a mixture of chloroform and methanol to the sample.

-

Vortexing and Incubation: Vortex the mixture thoroughly and incubate at a specified temperature.

-

Centrifugation: Centrifuge the sample to pellet any precipitates.

-

Supernatant Collection: Collect the supernatant containing the lipid extract.

-

Drying and Reconstitution: Dry the extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

Hydrophilic interaction liquid chromatography (HILIC) is often preferred for the separation of polar sphingolipids.

Table: Exemplary LC-MS/MS Parameters for Phytosphingosine Analysis [15]

| Parameter | Setting |

| LC Column | HILIC silica column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.2% formic acid and 200 mM ammonium formate |

| Mobile Phase B | Acetonitrile with 0.2% formic acid |

| Gradient | A time-programmed gradient from high organic to higher aqueous content |

| Flow Rate | 250 - 400 µL/min |

| Column Temperature | 50°C |

| Injection Volume | 2 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Phytosphingosine) | Precursor ion (m/z) -> Product ion (m/z) |

| MRM Transition (Phytosphingosine-13C2,d2) | Precursor ion (m/z) -> Product ion (m/z) |

Note: Specific MRM transitions need to be optimized based on the instrument and the exact labeling pattern of the internal standard.

Caption: A typical workflow for the quantitative analysis of phytosphingosine.

Applications in Research and Drug Development

The use of this compound as an internal standard is critical for a variety of research applications:

-

Lipidomics Studies: Accurate quantification of phytosphingosine levels in different biological states (e.g., disease vs. healthy) to identify biomarkers and understand disease pathogenesis.

-

Drug Discovery and Development:

-

Target Validation: Investigating how drug candidates modulate sphingolipid metabolism.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Tracking the levels of phytosphingosine in response to drug treatment.

-

-

Fundamental Biological Research: Elucidating the precise roles of phytosphingosine in cellular signaling pathways.

Conclusion

This compound is an indispensable tool for researchers in the field of sphingolipid biology. Its use as an internal standard enables accurate and precise quantification of endogenous D-ribo-phytosphingosine, thereby facilitating a deeper understanding of its roles in health and disease. The methodologies and information presented in this guide provide a solid foundation for the effective utilization of this labeled compound in advanced research and development settings.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Phytosphingosine | C18H39NO3 | CID 122121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phytosphingosine | 554-62-1 [chemicalbook.com]

- 5. D-ribo Phytosphingosine | LGC Standards [lgcstandards.com]

- 6. caymanchem.com [caymanchem.com]

- 7. D-ribo-phytosphingosine - Chengdu Yunyi International Trade Co., Ltd [dlbjchem.com]

- 8. biomall.in [biomall.in]

- 9. Revealing a signaling role of phytosphingosine-1-phosphate in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Revealing a signaling role of phytosphingosine-1-phosphate in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phytosphingosine Stimulates the Differentiation of Human Keratinocytes and Inhibits TPA-Induced Inflammatory Epidermal Hyperplasia in Hairless Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Sphingolipid - Wikipedia [en.wikipedia.org]

- 14. biorxiv.org [biorxiv.org]

- 15. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Isotopically Labeled Phytosphingosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for synthesizing isotopically labeled phytosphingosine, a crucial tool for researchers in sphingolipid metabolism, signaling, and drug development. The ability to trace and quantify phytosphingosine and its metabolites is paramount to understanding their roles in various physiological and pathological processes, including skin barrier function, inflammation, and apoptosis. This document details both biological and chemical synthesis strategies for deuterium, carbon-13, and nitrogen-15 labeling, presents quantitative data in structured tables, and illustrates relevant biological pathways using detailed diagrams.

Introduction to Phytosphingosine and Isotopic Labeling

Phytosphingosine is a bioactive sphingoid base, structurally similar to sphingosine but with an additional hydroxyl group. It is a key component of ceramides and other complex sphingolipids, particularly abundant in plants, yeast, and mammalian skin. Isotopically labeled phytosphingosine analogues, where specific atoms are replaced with their heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N), are indispensable for a variety of research applications. These labeled compounds serve as internal standards for accurate quantification by mass spectrometry, as tracers to elucidate metabolic pathways, and as probes in nuclear magnetic resonance (NMR) studies to investigate molecular interactions.

Biosynthetic Pathways for Isotopic Labeling

The de novo biosynthesis of phytosphingosine offers a versatile route for incorporating isotopic labels by providing labeled precursors in cell or yeast cultures. The pathway begins with the condensation of a fatty acyl-CoA, typically palmitoyl-CoA, with serine.

The key steps for labeling are as follows:

-

Nitrogen-15 Labeling: Can be achieved by supplying ¹⁵N-labeled L-serine to the culture medium. The nitrogen atom from serine is directly incorporated into the phytosphingosine backbone.

-

Carbon-13 Labeling: Can be accomplished by using ¹³C-labeled L-serine or ¹³C-labeled palmitic acid as precursors. The choice of labeled precursor will determine the position of the ¹³C atoms in the final molecule.

-

Deuterium Labeling: Can be introduced by using deuterated L-serine or deuterated palmitic acid.

De Novo Synthesis Pathway of Phytosphingosine

The biosynthesis of phytosphingosine is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum.

Chemical Synthesis of Isotopically Labeled Phytosphingosine

Chemical synthesis provides precise control over the position of isotopic labels, which is often challenging to achieve through biosynthetic methods. The stereoselective synthesis of phytosphingosine, with its multiple chiral centers, is a complex undertaking.

Deuterium Labeling

Table 1: Summary of a Representative Deuterium Labeling Approach for a Related Sphingoid Base

| Labeled Compound | Labeling Position | Precursor | Key Reagent | Reported Yield | Isotopic Enrichment | Reference |

| 3,4,5-trideuterio-d-erythro-sphingosine | C3, C4, C5 | N-Boc-L-serine methyl ester | NaBD₄, ND₄Cl in D₂O | Not Specified | High | [1] |

Note: This data is for sphingosine, a structurally related molecule. The methodology may be adaptable for phytosphingosine synthesis.

Carbon-13 Labeling

A regio- and stereoselective method for the incorporation of a ¹³C nuclide into D-ribo-phytosphingosine has been reported. This synthesis utilizes a samarium(II) iodide (SmI₂)-mediated three-component coupling reaction with a ¹³C-labeled isocyanide, which serves as a ¹³CH-NH₂ precursor.

Table 2: Summary of a C-13 Labeling Synthesis for Phytosphingosine

| Labeled Compound | Labeling Position | Key Reaction | Key Reagent | Reported Yield | Isotopic Enrichment | Reference |

| [2-¹³C]D-ribo-C₁₈-phytosphingosine | C2 | SmI₂-mediated three-component coupling | ¹³C-labeled isocyanide | Not Specified | High | (Chemistry Letters, 2003) |

Note: The full paper is required to extract detailed yield and enrichment data.

Nitrogen-15 Labeling

Nitrogen-15 can be incorporated into the phytosphingosine molecule by utilizing a ¹⁵N-labeled nitrogen source during the chemical synthesis. A common strategy involves the use of ¹⁵N-labeled ammonia or an azide precursor in the introduction of the amino group.

Table 3: Potential Nitrogen-15 Labeling Strategies

| Labeled Compound | Labeling Position | Potential Precursor | Potential Key Reagent | Expected Yield | Expected Isotopic Enrichment |

| [2-¹⁵N]D-ribo-phytosphingosine | N at C2 | Appropriately protected sugar derivative | ¹⁵N-azide (e.g., NaN₃-¹⁵N) or ¹⁵NH₃ | Dependent on specific route | >98% |

Note: This table represents a plausible synthetic approach, as specific literature with quantitative data on ¹⁵N-phytosphingosine synthesis is scarce.

Experimental Protocols

Detailed experimental protocols are critical for the successful synthesis of isotopically labeled compounds. The following sections outline generalized procedures based on published methodologies for sphingolipid synthesis.

General Procedure for Biosynthetic Labeling in Yeast

-

Culture Preparation: Prepare a suitable yeast culture medium (e.g., YPD).

-

Precursor Addition: Add the desired isotopically labeled precursor (e.g., ¹⁵N-L-serine, ¹³C-palmitic acid) to the medium at a concentration optimized for uptake and incorporation.

-

Yeast Inoculation and Growth: Inoculate the medium with a starter culture of Saccharomyces cerevisiae and incubate at 30°C with shaking until the desired cell density is reached.

-

Cell Harvesting: Harvest the yeast cells by centrifugation.

-

Lipid Extraction: Extract the total lipids from the yeast pellet using a suitable solvent system (e.g., chloroform:methanol).

-

Purification: Purify the isotopically labeled phytosphingosine from the total lipid extract using chromatographic techniques such as thin-layer chromatography (TLC) or column chromatography.

General Considerations for Chemical Synthesis

The chemical synthesis of isotopically labeled phytosphingosine requires careful planning and execution of a multi-step reaction sequence. Key considerations include:

-

Starting Material: The choice of an appropriate chiral starting material is crucial for establishing the correct stereochemistry.

-

Protecting Groups: Orthogonal protecting groups are necessary to selectively mask and deprotect the multiple hydroxyl and amino functionalities.

-

Isotope Incorporation: The isotopic label should be introduced at a late stage of the synthesis if possible, to maximize the overall yield of the labeled product.

-

Purification and Characterization: Rigorous purification by chromatography and thorough characterization by NMR and mass spectrometry are essential to confirm the structure and isotopic enrichment of the final product.

Phytosphingosine Signaling Pathways

Phytosphingosine and its phosphorylated derivative, phytosphingosine-1-phosphate (P1P), are involved in various cellular signaling pathways that regulate processes such as cell growth, apoptosis, and inflammation.

Phytosphingosine-1-Phosphate Signaling in Yeast

In yeast, phytosphingosine-1-phosphate has been shown to play a role in regulating gene expression related to mitochondrial respiration.[2]

Phytosphingosine in Skin Barrier Function

In mammalian skin, phytosphingosine is a crucial component of ceramides that form the lipid barrier of the stratum corneum, which is essential for preventing water loss and protecting against external insults.

Conclusion

The synthesis of isotopically labeled phytosphingosine is a challenging yet essential endeavor for advancing our understanding of sphingolipid biology. This guide has provided an overview of the key biosynthetic and chemical strategies for deuterium, carbon-13, and nitrogen-15 labeling. While detailed protocols for the chemical synthesis of labeled phytosphingosine remain somewhat limited in the public domain, the methodologies presented for related sphingolipids offer a solid foundation for further development. The continued availability of these powerful research tools will undoubtedly fuel future discoveries in the multifaceted roles of phytosphingosine in health and disease.

References

Function of phytosphingosine in cellular processes

An In-depth Technical Guide on the Core Cellular Functions of Phytosphingosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytosphingosine (PHS), a naturally occurring sphingolipid, is an essential structural component of cellular membranes and a highly bioactive molecule involved in a multitude of cellular processes.[1][2] Initially recognized for its crucial role in maintaining the skin's permeability barrier, recent research has illuminated its function as a potent signaling molecule.[3][4][5] This technical guide provides a comprehensive overview of the core functions of phytosphingosine in cellular processes, with a specific focus on its roles in inducing apoptosis, regulating the cell cycle, and modulating inflammatory and microbial responses. We consolidate quantitative data, present detailed experimental methodologies, and provide visual diagrams of key signaling pathways to serve as a resource for researchers and professionals in drug development.

Role of Phytosphingosine in Apoptosis

Phytosphingosine is a potent inducer of apoptosis in various human cancer cell lines.[6][7] Its mechanism of action involves the activation of both death receptor-independent and mitochondria-mediated apoptotic pathways.[8][9]

Signaling Pathways in Phytosphingosine-Induced Apoptosis

Phytosphingosine triggers apoptosis through a dual-pronged approach:

-

Direct Caspase-8 Activation : PHS can activate caspase-8 in a manner that is independent of death receptors (DRs) like Fas, DR4, or DR5.[6][8] This activated caspase-8 then initiates a downstream caspase cascade, leading to the activation of executioner caspases such as caspase-3 and caspase-9, ultimately resulting in poly(ADP-ribose) polymerase (PARP) cleavage and DNA fragmentation.[6][7]

-

Mitochondrial Pathway Activation : PHS induces the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.[7][8] This event disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[6][9] The released cytochrome c then contributes to the activation of caspase-9 and the subsequent apoptotic cascade.[9][10] Notably, this Bax translocation can occur independently of caspase-8 activity.[11] Overexpression of the anti-apoptotic protein Bcl-2 has been shown to inhibit PHS-induced apoptosis, confirming the critical role of the mitochondrial pathway.[9]

Quantitative Data on Apoptotic Effects

The cytotoxic and apoptotic effects of phytosphingosine have been quantified across various cell lines.

| Cell Line | Treatment Concentration | Effect | Reference |

| Jurkat (Human T-cell lymphoma) | <4 µM (6h) | >50% reduction in cell viability | [9] |

| Jurkat | 5 µg/ml | Induction of apoptosis, PARP cleavage | [8] |

| NCI-H460 (Human lung cancer) | 10 µg/ml | Induction of apoptosis, PARP cleavage | [8] |

| CNE2 (Nasopharyngeal carcinoma) | 0-25 µmol/L (24h) | DNA damage, inhibition of cell proliferation | [12] |

| A549 (Lung adenocarcinoma) | Dose-dependent | G2/M arrest, apoptosis, increased Bax/Bcl-2 ratio | [13] |

Function in Cell Cycle Regulation

Beyond inducing apoptosis, phytosphingosine and its derivatives can arrest the cell cycle, thereby inhibiting cell proliferation.[9][12] This function is primarily linked to the induction of DNA damage and the subsequent activation of cell cycle checkpoint proteins.[12]

Signaling Pathway of PHS-Induced Cell Cycle Arrest

Exposure to phytosphingosine leads to observable DNA damage, including the formation of micronuclei.[12] This damage triggers the DNA damage response (DDR) pathway:

-

Sensor Activation : The ATM (Ataxia-Telangiectasia Mutated) kinase is activated in response to DNA double-strand breaks.

-

Transducer Phosphorylation : ATM phosphorylates key downstream targets, including the tumor suppressor protein p53.

-

Effector Activation : Phosphorylated p53 (p-p53) upregulates the expression of the cyclin-dependent kinase inhibitor p21.[12]

-

Cell Cycle Blockade : p21 inhibits the activity of S phase-related protein complexes, specifically CDK2/Cyclin A2 and CDK2/Cyclin E1.[12] This inhibition prevents the transition from G1 to S phase or causes arrest within the S and G2/M phases of the cell cycle.[9][12][14]

Antimicrobial and Anti-inflammatory Functions

Phytosphingosine possesses significant antimicrobial and anti-inflammatory properties, making it a key component of the skin's natural defense system.[1][15][16]

Antimicrobial Activity

PHS demonstrates strong inhibitory effects against various microorganisms, including the acne-causing bacterium Propionibacterium acnes.[1][17] This antimicrobial action helps to prevent the colonization of pathogenic bacteria on the skin, thereby reducing the incidence of acne lesions.[1]

Anti-inflammatory Mechanisms

The anti-inflammatory effects of phytosphingosine are mediated through the suppression of key pro-inflammatory signaling pathways, including NF-κB and MAPKs (p38, ERK, JNK).[18] By inhibiting these pathways, PHS reduces the production of pro-inflammatory cytokines such as IL-1α, IL-1β, IL-6, IL-8, and TNF-α.[15][18] This activity helps to soothe irritated skin and reduce the redness and swelling associated with inflammatory skin conditions like acne, eczema, and psoriasis.[1][15][17]

| Cytokine/Factor | Effect of PHS | Implication | Reference |

| P. acnes | Inhibits growth | Acne management | [1] |

| IL-1α, IL-1β, IL-6, TNF-α | Suppresses mRNA levels | Reduces inflammation | [15] |

| NF-κB, MAPK (p38, ERK, JNK) | Inhibits signaling | Blocks inflammatory cascade | [18] |

| PGE2, NO | Suppresses production | Reduces inflammatory mediators | [18] |

Role in Skin Barrier Function and Ceramide Biosynthesis

Phytosphingosine is a fundamental lipid in the stratum corneum, the outermost layer of the skin.[1] It serves as a precursor to ceramides, which are the dominant lipids responsible for maintaining the skin's barrier function and retaining moisture.[4][19]

Specifically, PHS stimulates the biosynthesis of phytoceramides (Ceramide NP), one of the most abundant ceramide classes in the skin.[20] It achieves this by uniquely upregulating the expression of several key enzymes in the ceramide synthesis pathway:[20][21]

-

Dihydroceramide C4-desaturase (DES2): Converts dihydroceramide into ceramide NP.

-

Ceramide Synthase 3 (CERS3)

-

ELOVL4

By boosting ceramide production, phytosphingosine reinforces the skin's lipid barrier, reduces transepidermal water loss (TEWL), and enhances skin hydration.[1][5]

Detailed Experimental Protocols

Protocol for Analysis of Phytosphingosine-Induced Apoptosis

This protocol outlines the key steps to determine and quantify apoptosis in human cancer cells treated with phytosphingosine.[6][8]

-

Cell Culture and Treatment :

-

Culture human cancer cells (e.g., Jurkat, NCI-H460) in appropriate media (e.g., RPMI 1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.

-

Seed cells to an appropriate density and allow them to attach or stabilize.

-

Treat cells with varying concentrations of phytosphingosine (e.g., 5-10 µg/ml) dissolved in a suitable solvent (e.g., DMSO). Include a vehicle-only control.

-

-

Hoechst 33258 Staining for Nuclear Morphology :

-

After treatment, harvest cells and wash with PBS.

-

Fix cells (e.g., with 4% paraformaldehyde).

-

Stain cells with Hoechst 33258 solution.

-

Observe cells under a fluorescence microscope. Apoptotic cells will display condensed chromatin and fragmented nuclei.

-

-

Flow Cytometry for Sub-G1 Analysis :

-

Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash cells and resuspend in PBS containing RNase A and propidium iodide (PI).

-

Analyze the cell population using a flow cytometer. The sub-G1 peak, representing cells with fragmented DNA, indicates the apoptotic population.[6]

-

-

DNA Fragmentation Assay :

-

Harvest treated cells and lyse them.

-

Extract DNA using a phenol-chloroform extraction method or a commercial kit.

-

Run the extracted DNA on a 1.5-2% agarose gel.

-

Visualize the DNA under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.[6]

-

-

Western Blot for Caspase and PARP Cleavage :

-

Prepare total cell lysates from treated and control cells.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against caspase-8, caspase-9, caspase-3, and PARP.

-

Use appropriate secondary antibodies and detect signals using an enhanced chemiluminescence (ECL) system. Cleavage of these proteins is a hallmark of apoptosis.[8]

-

Protocol for Antimicrobial Activity Assay

This protocol describes a method to test the inhibitory effect of phytosphingosine on microbial growth.[17]

-

Microorganism Preparation : Culture the target microorganism (e.g., P. acnes) in a suitable liquid broth until it reaches the logarithmic growth phase.

-

Inoculation : Prepare agar plates with the appropriate growth medium. Spread a standardized inoculum of the microorganism onto the surface of the plates.

-

Application of PHS : Create wells in the agar or place sterile paper discs onto the surface. Apply a known concentration of phytosphingosine solution to the wells/discs. Use a vehicle control and a positive control (e.g., an antibiotic like triclosan).[17]

-

Incubation : Incubate the plates under conditions optimal for the microorganism's growth (e.g., anaerobically for P. acnes).

-

Measurement : After incubation, measure the diameter of the zone of inhibition (the clear area around the well/disc where microbial growth is prevented). A larger zone indicates greater antimicrobial activity.

Conclusion

Phytosphingosine is a multifaceted sphingolipid with profound effects on critical cellular processes. Its ability to induce apoptosis and cell cycle arrest in cancer cells highlights its potential as an anti-cancer agent.[8][12][22] Concurrently, its anti-inflammatory and antimicrobial properties, coupled with its fundamental role in maintaining skin barrier integrity, underscore its therapeutic value in dermatology and cosmetic science.[1][3][17] The detailed mechanisms presented in this guide, involving direct caspase activation, mitochondrial disruption, and modulation of key signaling pathways like NF-κB and MAPK, provide a solid foundation for future research and the development of novel therapeutic strategies targeting these cellular events.

References

- 1. clinikally.com [clinikally.com]

- 2. embopress.org [embopress.org]

- 3. specialchem.com [specialchem.com]

- 4. Phytosphingosine: Definition, Products, and Uses [healthline.com]

- 5. skinkraft.com [skinkraft.com]

- 6. Phytosphingosine induces apoptotic cell death via caspase 8 activation and Bax translocation in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. scispace.com [scispace.com]

- 9. Phytosphingosine induced mitochondria‐involved apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phytosphingosine-induced cell apoptosis via a mitochondrially mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Phytosphingosine inhibits cell proliferation by damaging DNA in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phytosphingosine inhibits the growth of lung adenocarcinoma cells by inducing G2/M-phase arrest, apoptosis, and mitochondria-dependent pathway cell death in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Induction of apoptosis and expression of cell cycle regulatory proteins in response to a phytosphingosine derivative in HaCaT human keratinocyte cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. Phytosphingosine (Explained + Products) [incidecoder.com]

- 17. scispace.com [scispace.com]

- 18. Anti-inflammatory effects of phytosphingosine-regulated cytokines and NF-kB and MAPK mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Phytosphingosine Increases Biosynthesis of Phytoceramide by Uniquely Stimulating the Expression of Dihydroceramide C4-desaturase (DES2) in Cultured Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

D-ribo-Phytosphingosine metabolism and pathways

An In-depth Technical Guide to D-ribo-Phytosphingosine Metabolism and Pathways

Introduction

D-ribo-phytosphingosine (PHS), a bioactive sphingolipid, is a fundamental structural component of cell membranes in a variety of organisms, including fungi, plants, and mammals.[1][2] Structurally, it is an 18-carbon amino alcohol backbone, similar to other sphingoid bases like sphingosine and sphinganine, but with a distinct hydroxyl group at the C4 position.[2][3] Beyond its structural role, PHS and its metabolites are critical signaling molecules involved in a myriad of cellular processes, such as cell death, stress responses, and regulation of enzyme activity.[2][4][5] In human skin, PHS is a key precursor for the synthesis of phytoceramides, which are essential for maintaining the epidermal permeability barrier.[6][7]

This technical guide provides a comprehensive overview of the core metabolic pathways of D-ribo-phytosphingosine, including its biosynthesis and degradation. It details key experimental protocols for its study and presents quantitative data to support the described mechanisms. The information is intended for researchers, scientists, and drug development professionals working in the field of sphingolipid biology.

D-ribo-Phytosphingosine Biosynthesis

The primary route for the formation of PHS-containing sphingolipids (phytoceramides) in mammals involves the hydroxylation of dihydroceramide. This reaction is catalyzed by dihydroceramide Δ4-desaturase (DES2). Free PHS can then be generated through the breakdown of these phytoceramides.

Caption: Biosynthesis pathway of D-ribo-phytosphingosine from dihydroceramide.

In cultured human keratinocytes, treatment with PHS has been shown to uniquely stimulate the expression of DES2, the enzyme responsible for converting dihydroceramide into phytoceramide (specifically Ceramide NP), leading to a significant increase in its production.[6] This suggests a positive feedback loop where PHS promotes the synthesis of its own ceramide precursors.

D-ribo-Phytosphingosine Degradation

The degradation of PHS is a multi-step pathway that occurs in the endoplasmic reticulum and ultimately converts PHS into an odd-numbered fatty acid, pentadecanoic acid (C15:0).[8][9][10] This pathway involves phosphorylation, cleavage, and a series of fatty acid α-oxidation reactions.

The entire degradation pathway consists of six main reactions:

-

Phosphorylation : PHS is phosphorylated at the C1 position by a sphingosine kinase (SPHK), likely SPHK2, to form phytosphingosine-1-phosphate (PHS-1-P).[11]

-

Cleavage : PHS-1-P is irreversibly cleaved by sphingosine-1-phosphate lyase (SGPL1) to produce 2-hydroxy-hexadecanal (a C16 fatty aldehyde) and phosphoethanolamine.[11][12]

-

Oxidation : The fatty aldehyde is oxidized to 2-hydroxypalmitic acid (a C16 2-hydroxy fatty acid) by the aldehyde dehydrogenase ALDH3A2.[10][11]

-

CoA Addition : 2-hydroxypalmitic acid is converted to its CoA thioester, 2-hydroxy-palmitoyl-CoA, by an acyl-CoA synthetase.[11]

-

C1 Removal (α-oxidation) : The 2-hydroxyacyl-CoA lyase 2 (HACL2) removes the carboxyl group, yielding a C15 fatty aldehyde, pentadecanal.[10][11]

-

Final Oxidation : Pentadecanal is oxidized by ALDH3A2 to the final product, pentadecanoic acid (C15:0).[10][11]

Caption: The multi-step degradation pathway of D-ribo-phytosphingosine.

Role in Signaling

Like sphingosine, PHS can be phosphorylated by sphingosine kinases (SphK) to form phytosphingosine-1-phosphate (PHS-1-P).[13][14] This phosphorylated form is a potent signaling molecule. In plants, PHS and PHS-1-P are involved in stress signaling and plant immunity, including the induction of systemic acquired resistance.[14] In mammalian cells, while less studied than sphingosine-1-phosphate (S1P), PHS-1-P is expected to have comparable roles in modulating cellular processes.[4][13] The balance between PHS/PHS-1-P and their ceramide counterparts is regulated by kinases and phosphatases, forming a dynamic equilibrium that can dictate cellular fate, such as apoptosis or survival.[15]

Caption: The reversible phosphorylation of PHS creates the signaling molecule PHS-1-P.

Quantitative Data Summary

Quantitative analysis of sphingolipids is crucial for understanding their metabolic flux and signaling functions. The following tables summarize key quantitative findings from the literature.

Table 1: Effect of PHS Treatment on Gene Expression in Human Keratinocytes

| Gene | Function | Fold Change upon PHS Treatment |

| SPT | Serine palmitoyltransferase (de novo synthesis) | Markedly Increased |

| CERS3 | Ceramide Synthase 3 | Markedly Increased |

| ELOVL4 | Fatty acid elongase | Markedly Increased |

| DES2 | Dihydroceramide C4-desaturase | Uniquely & Markedly Increased |

Data synthesized from a study on cultured human keratinocytes, which showed that PHS treatment stimulates the expression of key genes in ceramide biosynthesis.[6]

Table 2: LC-MS/MS Analysis of Ceramide Species after PHS Treatment

| Ceramide Species | Fold Change upon PHS Treatment |

| Ceramide NP (Phytoceramide) | > 20-fold increase |

| Ceramide NS | No significant enhancement |

| Ceramide NDS | No significant enhancement |

This data, from liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, highlights the specific and dramatic increase in phytoceramide levels following PHS treatment in keratinocytes.[6]

Experimental Protocols

The study of PHS metabolism relies on a suite of advanced biochemical and analytical techniques.

Quantification of PHS by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the specific and sensitive quantification of sphingolipids from complex biological samples.[16][17] The method involves lipid extraction, chromatographic separation, and detection by mass spectrometry.

Methodology:

-

Internal Standard Spiking : Prior to extraction, samples (e.g., cell lysates, plasma) are spiked with a known amount of a deuterated internal standard, such as Phytosphingosine-d7, to correct for sample loss and matrix effects.[2]

-

Lipid Extraction : Lipids are extracted from the aqueous sample using a biphasic solvent system, typically a modified Bligh-Dyer extraction with chloroform, methanol, and water.

-

Chromatographic Separation : The lipid extract is injected into a liquid chromatography system, usually with a C18 reversed-phase column. A gradient of organic solvents is used to separate the different sphingolipid species based on their polarity.

-

Mass Spectrometry Detection : The eluent from the LC is directed into a tandem mass spectrometer. PHS is typically ionized using electrospray ionization (ESI) in positive mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion (e.g., m/z 318.3 for PHS) is selected and fragmented, and a specific product ion is monitored.[17][18]

Caption: General experimental workflow for quantifying PHS using LC-MS/MS.

Sphingosine Kinase (SphK) Activity Assay

This assay measures the activity of SphK, the enzyme that phosphorylates PHS. A common method relies on quantifying the amount of ATP consumed during the phosphorylation reaction.[19]

Methodology:

-

Reaction Setup : The reaction is initiated by mixing the enzyme source (e.g., purified recombinant enzyme or cell lysate), the sphingoid substrate (PHS or sphingosine), and a known concentration of ATP in a reaction buffer.

-

Incubation : The reaction is allowed to proceed for a set time (e.g., 30-120 minutes) at an optimal temperature (e.g., 37°C).

-

Reaction Termination & ATP Detection : The reaction is stopped, and an ATP detection reagent is added. This reagent typically contains luciferase and its substrate, luciferin. The remaining ATP fuels a light-producing reaction.

-

Signal Measurement : The luminescence is measured using a luminometer. The signal is inversely proportional to the SphK activity; lower light levels indicate higher ATP consumption and thus higher kinase activity.[19]

Sphingosine-1-Phosphate Phosphatase (SPPase) Activity Assay

SPPase activity can be determined by measuring the release of inorganic phosphate (Pi) from the PHS-1-P substrate.

Methodology:

-

Reaction Setup : The enzyme source is incubated with the substrate, PHS-1-P, in a suitable buffer.

-

Incubation : The mixture is incubated to allow the enzymatic dephosphorylation to occur.

-

Phosphate Detection : The reaction is stopped, and a reagent that forms a colored complex with free inorganic phosphate, such as Malachite Green, is added.[20]

-

Quantification : The absorbance of the colored complex is measured with a spectrophotometer. The amount of phosphate released is calculated by comparing the absorbance to a standard curve generated with known concentrations of phosphate.[20] This value is directly proportional to the SPPase activity.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phytosphingosine and C2-phytoceramide induce cell death and inhibit carbachol-stimulated phospholipase D activation in Chinese hamster ovary cells expressing the Caenorhabditis elegans muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phytosphingosine Increases Biosynthesis of Phytoceramide by Uniquely Stimulating the Expression of Dihydroceramide C4-desaturase (DES2) in Cultured Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of the phytosphingosine metabolic pathway leading to odd-numbered fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cris.huji.ac.il [cris.huji.ac.il]

- 10. Phytosphingosine degradation pathway includes fatty acid α-oxidation reactions in the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phytosphingosine degradation pathway includes fatty acid α-oxidation reactions in the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Chemical synthesis of D-ribo-phytosphingosine-1-phosphate, a potential modulator of cellular processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phytosphingosine induces systemic acquired resistance through activation of sphingosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sphingosine-1-phosphate phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sphingolipid Analysis in Clinical Research | Springer Nature Experiments [experiments.springernature.com]

- 17. lipidmaps.org [lipidmaps.org]

- 18. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]

- 19. Sphingosine Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]

- 20. Assaying Phosphoinositide Phosphatases | Springer Nature Experiments [experiments.springernature.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Role of D-ribo-phytosphingosine in Yeast and Mammals

Abstract

D-ribo-phytosphingosine (PHS) is a bioactive sphingolipid, a class of lipids integral to cellular structure and signaling.[1][2] As a structural backbone of more complex sphingolipids, PHS is prevalent in fungi, plants, and to a lesser extent, mammalian tissues.[1] Beyond its structural role, PHS and its phosphorylated derivative, phytosphingosine-1-phosphate (PHS1P), have emerged as critical signaling molecules in a variety of cellular processes. In the budding yeast Saccharomyces cerevisiae, PHS is a key mediator of the heat stress response and regulates cell growth and nutrient uptake.[1][2][3] In mammals, PHS exhibits potent pro-apoptotic activity in cancer cells and is involved in modulating inflammatory and immune responses.[2][4] This technical guide provides a comprehensive overview of the biological functions of D-ribo-phytosphingosine in yeast and mammals, with a focus on its signaling pathways, quantitative effects, and the experimental methodologies used for its study.

Introduction to D-ribo-phytosphingosine

D-ribo-phytosphingosine, chemically known as (2S,3S,4R)-2-aminooctadecane-1,3,4-triol, is a long-chain amino alcohol that serves as a fundamental component of sphingolipids.[1][5] Unlike sphingosine, the major long-chain base in mammals, phytosphingosine contains a hydroxyl group at the C-4 position.[6][7] This structural difference arises from distinct metabolic pathways in yeast and mammals.[6][8] While readily available from yeast fermentation processes, PHS is also found in mammalian tissues, particularly in the epidermis, where it contributes to the skin's barrier function.[1][9] Its diverse biological activities, ranging from structural support to intricate cellular signaling, have made it a subject of significant research interest.[2]

Biological Role of D-ribo-phytosphingosine in Yeast (S. cerevisiae)

In Saccharomyces cerevisiae, sphingolipids are essential for viability, and PHS is a central molecule in their metabolism and signaling.[6]

Structural and Metabolic Hub

The biosynthesis of sphingolipids in yeast begins with the condensation of serine and palmitoyl-CoA.[8] Through a series of enzymatic steps, dihydrosphingosine (DHS) is formed. The C-4 hydroxylase Sur2p then converts DHS to phytosphingosine (PHS).[8][10] PHS can then be acylated to form phytoceramide or phosphorylated by the kinases Lcb4p and Lcb5p to generate phytosphingosine-1-phosphate (PHS1P).[10][11] These complex sphingolipids are integral components of the plasma membrane and are involved in protein sorting and the formation of lipid microdomains.[6]

Signaling Functions

Heat Stress Response: One of the most well-characterized roles of PHS in yeast is its involvement in the heat stress response.[2][12] Increased temperatures lead to a rapid accumulation of PHS, which in turn inhibits nutrient import and arrests cell growth, allowing the cell to adapt to the stressful conditions.[3][11]

Growth Inhibition and Nutrient Import: Exogenous application of PHS has been shown to specifically inhibit yeast growth.[3] This effect is mediated by the inhibition of nutrient transporters for substances like uracil, tryptophan, leucine, and histidine.[3] Genetic studies using mutant yeast strains have confirmed that PHS itself, rather than its metabolites like phytoceramide or PHS1P, is the primary mediator of this growth inhibition.[3]

Phytosphingosine-1-Phosphate (PHS1P) Signaling: While PHS has direct signaling roles, its phosphorylated form, PHS1P, has been identified as a distinct signaling molecule.[12][13] Using an integrative analysis of genomic, transcriptomic, and lipidomic data, researchers have shown that PHS1P specifically regulates genes involved in mitochondrial respiration through the HAP complex transcription factor.[12][13] This discovery highlighted a novel signaling function for a sphingolipid previously thought to be only a metabolic intermediate.

Biological Role of D-ribo-phytosphingosine in Mammals

In mammalian cells, PHS is less abundant than in yeast but plays crucial roles, particularly in the skin and in regulating cell fate.

Skin Barrier Function

PHS is a natural component of the human stratum corneum, the outermost layer of the skin.[9][14] As a constituent of ceramides, it is essential for maintaining the skin's lipid barrier, which protects against environmental damage and prevents excessive water loss.[1]

Induction of Apoptosis in Cancer Cells

A significant area of research is the potent pro-apoptotic (cell death-inducing) activity of PHS in various human cancer cell lines.[4] PHS treatment triggers several key apoptotic events:

-

Caspase Activation: It induces the activation of initiator caspase-8 in a death receptor-independent manner, as well as the downstream executioner caspases-9 and -3.[4]

-

Mitochondrial Pathway: PHS promotes the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.[4] This disrupts the mitochondrial membrane potential and leads to the release of cytochrome c into the cytoplasm, a critical step in activating the intrinsic apoptotic pathway.[4]

-

Bcl-2 Family Modulation: PHS has been observed to diminish the interaction between the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, further promoting cell death.[4]

These findings suggest that PHS could be a potential therapeutic agent for cancer treatment.[4]

Anti-inflammatory and Immunomodulatory Properties

Phytosphingosine and its derivatives have been noted for their anti-inflammatory and immunomodulatory activities, although the mechanisms are still being elucidated.[2] These properties are of interest for dermatological applications and the treatment of inflammatory conditions.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological effects of D-ribo-phytosphingosine.

Table 1: Effects of Exogenous D-ribo-phytosphingosine on Yeast

| Parameter | Organism | Concentration | Effect | Reference |

| Growth Inhibition | S. cerevisiae | 20 µM | Inhibition of cell growth | [3] |

| Nutrient Uptake | S. cerevisiae | 20 µM | Inhibition of uracil, tryptophan, leucine, and histidine uptake | [3] |

| Hypersensitivity | S. cerevisiae (elo2Δ mutant) | 5 µM | Increased sensitivity to PHS-induced growth inhibition | [3] |

Table 2: Apoptotic Effects of D-ribo-phytosphingosine on Human Cancer Cells

| Cell Line | Assay | Concentration | Observation | Reference |

| Various Human Cancer Cells | Hoechst 33258 Staining | Not Specified | Features of apoptosis observed | [4] |

| Various Human Cancer Cells | Flow Cytometry | Not Specified | Increase in sub-G1 population (indicative of apoptosis) | [4] |

| Various Human Cancer Cells | DNA Fragmentation Assay | Not Specified | DNA laddering characteristic of apoptosis | [4] |

| Various Human Cancer Cells | Western Blot | Not Specified | Cleavage of Poly(ADP-ribose) polymerase (PARP) | [4] |

Experimental Protocols

Protocol for Sphingolipid Extraction and Analysis by LC-MS

This protocol provides a general method for the analysis of sphingolipids, including PHS, from cell cultures.

1. Cell Harvesting and Quenching:

- Harvest cultured cells (e.g., yeast or mammalian) by centrifugation.

- Wash the cell pellet with ice-cold PBS.

- Quench metabolic activity by resuspending the pellet in a pre-chilled extraction solvent mixture, typically chloroform:methanol (1:2, v/v).

2. Lipid Extraction (Bligh-Dyer Method):

- Add an appropriate internal standard (e.g., Phytosphingosine-d7) to the sample for quantification.[7]

- Vortex the mixture vigorously for 15 minutes at 4°C.

- Add chloroform and water to induce phase separation. The final ratio should be approximately chloroform:methanol:water (2:2:1.8, v/v/v).

- Centrifuge to separate the aqueous (upper) and organic (lower) phases.

- Carefully collect the lower organic phase containing the lipids.

- Dry the extracted lipids under a stream of nitrogen gas.

3. LC-MS/MS Analysis:

- Reconstitute the dried lipid extract in a suitable solvent for liquid chromatography (e.g., methanol).

- Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

- Use a suitable column (e.g., C18 reverse-phase) and a gradient elution program to separate the different lipid species.

- The mass spectrometer is operated in a mode (e.g., Multiple Reaction Monitoring - MRM) that allows for the specific detection and quantification of PHS and other sphingolipids based on their unique mass-to-charge ratios and fragmentation patterns.

Protocol for Assessing PHS-Induced Apoptosis by Western Blot

This protocol describes the detection of key apoptotic markers in mammalian cells treated with PHS.

1. Cell Culture and Treatment:

- Plate mammalian cells at an appropriate density and allow them to adhere overnight.

- Treat the cells with the desired concentration of PHS (dissolved in a suitable vehicle like DMSO or ethanol) for various time points (e.g., 0, 6, 12, 24 hours). Include a vehicle-only control.

2. Cell Lysis:

- After treatment, wash the cells with ice-cold PBS.

- Lyse the cells directly on the plate using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

- Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

- Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

3. Protein Quantification:

- Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

4. SDS-PAGE and Western Blotting:

- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

- Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

- Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

- Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

- Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Bax, anti-cytochrome c). Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

- Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[15]

Visualization of Pathways and Workflows

Sphingolipid Metabolism in S. cerevisiae

Caption: Core sphingolipid metabolic pathway in S. cerevisiae.

PHS-Induced Apoptotic Signaling in Mammalian Cells

Caption: PHS-induced apoptotic signaling cascade in mammalian cells.

Experimental Workflow for PHS Bioactivity

Caption: Workflow for investigating the biological effects of PHS.

Conclusion

D-ribo-phytosphingosine is a multifaceted sphingolipid that transcends its role as a simple structural component. In yeast, it is a critical regulator of the cellular response to stress and a gatekeeper of nutrient utilization. In mammals, it is not only integral to skin health but also a potent endogenous molecule that can trigger programmed cell death in cancer cells. The distinct signaling pathways modulated by PHS and its phosphorylated derivatives in these different organisms underscore the evolutionary importance and functional diversity of sphingolipid signaling. Further research into the specific protein targets and downstream effectors of PHS will undoubtedly provide deeper insights into fundamental cellular processes and may pave the way for novel therapeutic strategies in oncology and dermatology.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Phytosphingosine as a specific inhibitor of growth and nutrient import in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phytosphingosine induces apoptotic cell death via caspase 8 activation and Bax translocation in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phytosphingosine | C18H39NO3 | CID 122121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Rescue of cell growth by sphingosine with disruption of lipid microdomain formation in Saccharomyces cerevisiae deficient in sphingolipid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. The Yeast Sphingolipid Signaling Landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lipotype.com [lipotype.com]

- 10. aocs.org [aocs.org]

- 11. Yeast Sphingolipids: Recent developments in understanding biosynthesis, regulation, and function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Revealing a signaling role of phytosphingosine-1-phosphate in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Revealing a signaling role of phytosphingosine-1-phosphate in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Methods for Analyzing Sphingosine-1-Phosphate Signaling in Human and Mouse Primary Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sphingolipidomics and the Critical Role of Internal Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sphingolipidomics

Sphingolipidomics is a specialized branch of lipidomics that focuses on the comprehensive analysis of sphingolipids, a class of lipids characterized by a sphingoid base backbone.[1] These molecules are not merely structural components of cellular membranes but also serve as critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[2][3] The complexity of the sphingolipidome, with its vast number of structurally distinct molecular species, necessitates advanced analytical techniques for accurate identification and quantification.[4][5] This guide provides an in-depth overview of the core concepts in sphingolipidomics, with a particular focus on the indispensable role of internal standards in achieving reliable quantitative data.

Sphingolipids are broadly categorized into ceramides, sphingomyelins, and glycosphingolipids.[3] Ceramide, the simplest sphingolipid, consists of a sphingoid base linked to a fatty acid via an amide bond. It serves as a central hub in sphingolipid metabolism, from which more complex sphingolipids are synthesized.[6] The "sphingolipid rheostat," a concept that describes the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), highlights the importance of accurately quantifying these key signaling molecules.

The Imperative for Internal Standards in Quantitative Sphingolipidomics

Quantitative analysis in sphingolipidomics is fraught with challenges, including variations in extraction efficiency, matrix effects during ionization, and instrument response.[7] Internal standards (IS) are essential for correcting these variations and ensuring the accuracy and reproducibility of quantitative data.[7] An ideal internal standard is a molecule that is chemically similar to the analyte of interest but can be distinguished by mass spectrometry, typically through stable isotope labeling (e.g., ¹³C or ²H).[8]

Stable isotope-labeled lipids are considered the gold standard for absolute quantification in lipidomics.[8] These standards are added to the sample at the very beginning of the workflow, ideally before extraction, to account for variability in every subsequent step.[9] Commercially available internal standard mixtures, such as the SPLASH™ LIPIDOMIX™, provide a convenient solution by offering a range of isotope-labeled standards covering major lipid classes, including sphingolipids.[10]

The fundamental principle behind the use of internal standards is that the IS and the endogenous analyte will behave identically during sample preparation and analysis. By measuring the ratio of the analyte signal to the internal standard signal, any variations introduced during the process can be normalized, leading to a more accurate quantification of the analyte's concentration.

Key Signaling Pathways in Sphingolipid Metabolism

Understanding the major metabolic pathways is crucial for interpreting sphingolipidomics data. Below are diagrams of three central pathways: the de novo synthesis pathway, the sphingomyelin catabolism and ceramide signaling pathway, and the sphingosine-1-phosphate (S1P) signaling pathway.

De Novo Sphingolipid Synthesis Pathway

This pathway describes the synthesis of ceramides from basic building blocks.

References

- 1. biochem.wustl.edu [biochem.wustl.edu]

- 2. A procedure for fractionation of sphingolipid classes by solid-phase extraction on aminopropyl cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]

- 6. Lipid extraction by folch method | PPTX [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of D-ribo-Phytosphingosine-13C2,d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of D-ribo-Phytosphingosine-13C2,d2, a stable isotope-labeled version of the naturally occurring sphingolipid, D-ribo-phytosphingosine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and cellular biology, particularly in the field of sphingolipid metabolism and signaling.

Introduction

D-ribo-Phytosphingosine is a bioactive sphingoid base that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2] Its involvement in key signaling pathways has made it a molecule of significant interest in biomedical research. The isotopically labeled variant, this compound, is an indispensable tool for researchers, primarily utilized as an internal standard in mass spectrometry for the accurate quantification of its unlabeled counterpart in complex biological samples.[3][4] It is also employed in metabolic labeling studies to trace the metabolic fate of phytosphingosine in cellular systems.[5][6][7]

Physical and Chemical Properties

The physical and chemical properties of this compound are nearly identical to those of the unlabeled D-ribo-Phytosphingosine, with the primary difference being a higher molecular weight due to the presence of two carbon-13 and two deuterium isotopes.

Table 1: Physical and Chemical Properties of D-ribo-Phytosphingosine and its Isotopically Labeled Analog

| Property | D-ribo-Phytosphingosine | This compound | Data Source |

| Chemical Formula | C₁₈H₃₉NO₃ | ¹³C₂C₁₆H₃₇D₂NO₃ | [8][9] |

| Molecular Weight | 317.5 g/mol | Approx. 321.5 g/mol | [8][9] |

| Appearance | White to off-white solid | Expected to be a white to off-white solid | [10] |

| Melting Point | 102 °C | Not empirically determined, but expected to be very similar to the unlabeled form. | [10] |

| Solubility | Soluble in Ethanol (up to 2 mg/ml), DMF (10 mg/ml), DMSO (2 mg/ml).[8][10] | Expected to have similar solubility. | |

| Stability | Stable for 1 year from date of purchase as supplied. Solutions in ethanol may be stored at -20°C for up to 1 month.[10] | Expected to have similar stability. |

Note: Properties for this compound are based on the properties of the unlabeled compound and the known mass increase from isotopic labeling. Direct experimental data for the labeled compound is not widely available.

Signaling Pathways Involving Phytosphingosine

Phytosphingosine and its derivatives are integral components of cellular signaling cascades that regulate critical cellular functions. A primary mechanism of action is the induction of apoptosis (programmed cell death) in various cell types, including cancer cells.[1][2][11][12][13]

One of the key pathways involves the activation of caspases, a family of proteases that execute the apoptotic program. Phytosphingosine has been shown to induce the activation of caspase-8, which can then initiate a cascade leading to the activation of downstream effector caspases like caspase-3.[13]

Furthermore, phytosphingosine can influence the mitochondria-mediated apoptotic pathway.[1][2][12] This involves the translocation of pro-apoptotic proteins like Bax from the cytosol to the mitochondria, leading to the release of cytochrome c.[12][13] Cytochrome c, in conjunction with other factors, activates caspase-9, which in turn activates effector caspases.

Caption: Phytosphingosine-induced apoptosis signaling pathways.

Experimental Protocols

The primary application of this compound is as an internal standard for mass spectrometry-based quantification of endogenous phytosphingosine. Below is a generalized workflow for such an experiment.

Quantification of Phytosphingosine in Biological Samples using LC-MS/MS

1. Sample Preparation and Lipid Extraction:

-

Biological samples (e.g., cells, tissues, plasma) are homogenized in a suitable buffer.

-

A known amount of this compound internal standard is added to the homogenate.

-

Lipids are extracted using a biphasic solvent system, such as chloroform/methanol/water.

-

The organic phase containing the lipids is collected and dried under a stream of nitrogen.

2. Liquid Chromatography (LC) Separation:

-

The dried lipid extract is reconstituted in a suitable solvent (e.g., methanol).

-

The sample is injected into a liquid chromatography system equipped with a C18 reverse-phase column.

-

A gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid) is used to separate the different lipid species.

3. Mass Spectrometry (MS/MS) Detection:

-

The eluent from the LC is introduced into a tandem mass spectrometer operating in positive ion mode.

-

Multiple Reaction Monitoring (MRM) is used for detection. Specific precursor-to-product ion transitions are monitored for both the analyte (D-ribo-phytosphingosine) and the internal standard (this compound).

-

Analyte: Monitor the transition for unlabeled phytosphingosine.

-

Internal Standard: Monitor the transition for this compound, which will have a mass shift corresponding to the isotopic labels.

-

-

The peak area of the analyte is normalized to the peak area of the internal standard to correct for variations in sample extraction and instrument response.

4. Data Analysis:

-

A calibration curve is generated using known concentrations of unlabeled phytosphingosine and a fixed concentration of the internal standard.

-

The concentration of phytosphingosine in the biological sample is determined by interpolating the normalized peak area ratio from the calibration curve.

Caption: Workflow for phytosphingosine quantification using LC-MS/MS.

Conclusion

This compound is a critical tool for researchers investigating the roles of phytosphingosine in health and disease. Its use as an internal standard enables accurate and precise quantification of this important bioactive lipid, facilitating a deeper understanding of its metabolic pathways and signaling functions. This guide provides essential information to support the effective use of this isotopically labeled compound in a research setting.

References

- 1. Phytosphingosine induced mitochondria‐involved apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytosphingosine induced mitochondria-involved apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Application of stable isotopes to investigate the metabolism of fatty acids, glycerophospholipid and sphingolipid species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic labeling of sphingolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Protocol for measuring sphingolipid metabolism in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Phytosphingosine | C18H39NO3 | CID 122121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Phytosphingosine | 554-62-1 [chemicalbook.com]

- 11. Induction of apoptosis and expression of cell cycle regulatory proteins in response to a phytosphingosine derivative in HaCaT human keratinocyte cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phytosphingosine inhibits the growth of lung adenocarcinoma cells by inducing G2/M-phase arrest, apoptosis, and mitochondria-dependent pathway cell death in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

D-ribo-Phytosphingosine-13C2,d2 certificate of analysis

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of D-ribo-Phytosphingosine-13C2,d2, a stable isotope-labeled version of the naturally occurring sphingolipid, D-ribo-phytosphingosine. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their studies.

D-ribo-phytosphingosine is a crucial bioactive lipid involved in various cellular processes. It is a fundamental component of ceramides and other complex sphingolipids, playing a significant role in maintaining the structural integrity of cell membranes.[1][2] Furthermore, it acts as a signaling molecule, modulating cellular growth and mediating the heat stress response in yeast.[2] Its involvement extends to the synthesis of other key lipid mediators, including phytosphingosine-1-phosphate and inositol phosphorylceramide.[2][3]

The isotopically labeled this compound serves as an invaluable internal standard for quantitative analysis of phytosphingosine and related sphingolipids using mass spectrometry-based techniques.[4] Its known concentration and distinct mass shift allow for precise and accurate quantification in complex biological matrices.

Physicochemical Properties and Specifications

The following tables summarize the typical physicochemical properties and specifications for D-ribo-Phytosphingosine and its isotopically labeled forms, based on data from various suppliers. Note that exact values may vary by lot and supplier, and users should always refer to the specific Certificate of Analysis provided with their product.

Table 1: General Properties of D-ribo-Phytosphingosine

| Property | Value |

| Synonyms | 4-D-Hydroxysphinganine, (2S,3S,4R)-2-aminooctadecane-1,3,4-triol |

| Molecular Formula | C18H39NO3 |

| Molecular Weight | 317.5 g/mol [5] |

| Appearance | White to off-white powder |

| Purity | >99% (by TLC)[1][2] |

| Storage Temperature | -20°C[1][2] |

| Solubility | Soluble in methanol[6] |

Table 2: Isotopic Labeling Specifications for this compound

| Property | Value |

| Isotopic Labels | 2 x 13C, 2 x 2H (Deuterium) |

| Expected Molecular Formula | C16 13C2 H37 2H2 NO3 |

| Expected Molecular Weight | ~321.5 g/mol |

| Isotopic Purity | Typically ≥99% |

Experimental Protocols

Preparation of Stock Solutions

A common procedure for preparing a stock solution of D-ribo-Phytosphingosine involves dissolving the powdered compound in an appropriate organic solvent.

Materials:

-

This compound powder

-

Methanol (LC-MS grade)

-

Glass vial with a PTFE-lined cap

-

Analytical balance

-

Vortex mixer and sonicator

Procedure:

-

Accurately weigh the desired amount of this compound powder using an analytical balance.

-

Transfer the powder to a clean glass vial.

-

Add the calculated volume of methanol to achieve the desired stock concentration (e.g., 1 mg/mL).

-

Cap the vial tightly and vortex thoroughly to dissolve the powder.

-

If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.

-

Store the stock solution at -20°C.

Quantification of Phytosphingosine in Biological Samples by LC-MS/MS

This protocol outlines a general workflow for the quantification of endogenous phytosphingosine in a biological sample, such as cell lysates or tissue homogenates, using this compound as an internal standard.

Materials:

-

Biological sample (e.g., cell pellet, tissue homogenate)

-

This compound internal standard stock solution

-

Extraction solvent (e.g., chloroform:methanol mixture)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Experimental Workflow:

References

- 1. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]

- 2. D-ribo-Phytosphingosine powder Avanti Lipids [sigmaaldrich.com]

- 3. Chemical synthesis of D-ribo-phytosphingosine-1-phosphate, a potential modulator of cellular processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Phytosphingosine | C18H39NO3 | CID 122121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

Methodological & Application

Application Notes and Protocols for the Quantification of D-ribo-Phytosphingosine using D-ribo-Phytosphingosine-13C2,d2 as an Internal Standard by LC-MS/MS

Authored for Researchers, Scientists, and Drug Development Professionals.

Introduction